1-Bromo-6-(2-methoxyethoxy)hexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-(2-methoxyethoxy)hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO2/c1-11-8-9-12-7-5-3-2-4-6-10/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUHLBQZOCNAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10802017 | |
| Record name | 1-Bromo-6-(2-methoxyethoxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646066-50-4 | |
| Record name | 1-Bromo-6-(2-methoxyethoxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advancements for 1 Bromo 6 2 Methoxyethoxy Hexane
Established Pathways for the Construction of the 1-Bromo-6-(2-methoxyethoxy)hexane Molecular Architecture
The synthesis of this compound is primarily achieved through a series of well-understood and robust chemical transformations. The core structure, a hexane (B92381) chain functionalized with a terminal bromine atom and an ether linkage at the other end, allows for several strategic approaches to its construction.
Etherification Strategies: Mechanistic Analysis of Williamson Ether Synthesis and Related Alkylation Reactions
The formation of the ether bond in this compound is most commonly accomplished via the Williamson ether synthesis, a reliable and versatile method developed by Alexander Williamson in 1850. wikipedia.orgchemeurope.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com
The reaction proceeds via a backside attack on an electrophilic carbon by a nucleophile in a concerted, one-step mechanism. wikipedia.org For the synthesis of this compound, two primary routes using this strategy are feasible:
Route A: The reaction between the alkoxide of 6-bromohexan-1-ol and a 2-methoxyethyl halide.
Route B: The reaction between the alkoxide of 2-methoxyethanol (B45455) and 1,6-dibromohexane (B150918).
Mechanistic Analysis (SN2 Pathway): In the Williamson ether synthesis, an alkoxide ion (RO⁻), a potent nucleophile, attacks an alkyl halide's electrophilic carbon. wikipedia.org This process displaces the halide leaving group. For this SN2 mechanism to be efficient, the alkyl halide should be sterically unhindered, ideally a primary halide. masterorganicchemistry.comtaylorandfrancis.com Tertiary alkyl halides are unsuitable as they predominantly lead to elimination reactions. wikipedia.orgbyjus.com
In Route B, 2-methoxyethanol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium 2-methoxyethoxide nucleophile. prepchem.com This alkoxide then attacks one of the primary carbons of 1,6-dibromohexane. Since both ends of the dibromoalkane are primary, the SN2 reaction is favored over elimination. Careful control of stoichiometry is necessary to minimize the formation of the dialkylated byproduct.
| Parameter | Route A | Route B |
| Nucleophile | Alkoxide of 6-bromohexan-1-ol | Alkoxide of 2-methoxyethanol |
| Electrophile | 2-methoxyethyl halide | 1,6-dibromohexane |
| Key Challenge | Potential for intramolecular cyclization (to form tetrahydrofuran (B95107) derivatives) if the base deprotonates the alcohol and the bromine is displaced by the same molecule. | Potential for a second substitution reaction leading to a diether byproduct. |
| Precursor Availability | 6-bromohexan-1-ol can be synthesized from 1,6-hexanediol (B165255). rsc.org | 2-methoxyethanol and 1,6-dibromohexane are common commercial reagents. |
Regioselective Halogenation Techniques for Terminal Bromine Introduction
The introduction of the terminal bromine atom is a critical step that must be performed with high regioselectivity. This can be achieved either by starting with a pre-functionalized molecule or by converting a hydroxyl group into a bromide.
One effective strategy involves the monobromination of a symmetrical diol. For instance, 1,6-hexanediol can be reacted with aqueous hydrogen bromide (HBr) under reflux conditions. rsc.org By using a controlled amount of HBr, it is possible to selectively replace one hydroxyl group, yielding 6-bromohexan-1-ol in high yield. rsc.org This intermediate can then be used in a subsequent Williamson ether synthesis.
Alternatively, if the ether linkage is formed first, the resulting alcohol, 6-(2-methoxyethoxy)hexan-1-ol, can be halogenated. Standard methods for converting a primary alcohol to a primary alkyl bromide include reaction with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction with PBr₃ is a common and effective method for this type of transformation. chemicalbook.com
Convergent and Divergent Synthetic Approaches to the Compound
The synthesis of this compound can be viewed from both convergent and divergent strategic standpoints.
A convergent synthesis involves preparing key fragments of the target molecule independently before combining them in a final step. rsc.org The most logical convergent approach for this molecule is the Williamson ether synthesis described previously (Route B), where the 2-methoxyethanol fragment (as an alkoxide) is coupled with the 1,6-dibromohexane fragment. prepchem.com This strategy is efficient because it joins two readily available building blocks in a single, high-yielding step.
A divergent synthesis strategy begins with a common intermediate that can be elaborated into a variety of different products. researchgate.netnih.gov In this context, the intermediate 6-(2-methoxyethoxy)hexan-1-ol could serve as a focal point for divergence. This alcohol, prepared from 1,6-hexanediol and 2-methoxyethanol, could be converted not only to the target this compound but also to a range of other derivatives by substituting the hydroxyl group with different functionalities (e.g., iodo, chloro, azido, tosyl). This highlights the utility of a central intermediate in creating a library of related compounds. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency
To maximize the yield and purity of this compound, optimization of the etherification step is crucial. While laboratory syntheses can achieve yields of 50-95%, industrial processes often reach near-quantitative conversion through careful control of reaction parameters. wikipedia.orgchemeurope.com
Catalyst Systems: While the Williamson ether synthesis does not always require a catalyst, its rate can be significantly improved, especially with less reactive alkylating agents like alkyl chlorides. chemeurope.combyjus.com
Phase-Transfer Catalysts (PTCs): Catalysts such as tetrabutylammonium (B224687) bromide or crown ethers (e.g., 18-crown-6) are often used. wikipedia.orgchemeurope.com PTCs work by transporting the alkoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.
Iodide Salts: A catalytic amount of a soluble iodide salt (e.g., KI) can be added when using an alkyl chloride or bromide. The iodide undergoes halide exchange to form a more reactive alkyl iodide in situ, accelerating the reaction. chemeurope.combyjus.com
Reaction Conditions:
Base and Solvent: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) are effective for generating the alkoxide, typically performed in aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). byjus.comprepchem.com In industrial settings, using a carbonate base or potassium hydroxide (B78521) with phase-transfer catalysis is common. chemeurope.com
Temperature and Time: The reaction typically requires heating, with temperatures ranging from 50 to 100 °C, and reaction times can vary from 1 to 8 hours to ensure completion. wikipedia.orgbyjus.com
| Parameter | Condition | Purpose | Reference |
| Catalyst | Tetrabutylammonium bromide (PTC) | Enhances solubility and reactivity of the alkoxide in the organic phase. | wikipedia.orgchemeurope.com |
| Catalyst | Potassium Iodide (KI) | In situ generation of a more reactive alkyl iodide from an alkyl chloride/bromide. | chemeurope.combyjus.com |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation of the alcohol. | prepchem.com |
| Solvent | DMF, Acetonitrile (B52724) | Aprotic polar solvents that facilitate SN2 reactions. | byjus.com |
| Temperature | 50-100 °C | Provides sufficient energy to overcome the activation barrier for the reaction. | wikipedia.orgbyjus.com |
Implementation of Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry aims to make the synthesis of this compound more sustainable by minimizing waste and the use of hazardous substances. pnas.orgpaperpublications.org
Use of Greener Solvents: A significant portion of chemical waste comes from volatile organic solvents. Green chemistry encourages the use of less toxic, more environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. paperpublications.orgorganic-chemistry.org While the Williamson synthesis traditionally uses aprotic polar solvents, research into greener alternatives is ongoing. organic-chemistry.org
Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry. Catalytic processes reduce waste because the catalyst is used in small amounts and can often be recycled. paperpublications.org The use of phase-transfer catalysts or catalytic iodide salts in the synthesis of this compound aligns with this principle by improving efficiency without generating large amounts of waste. wikipedia.orgchemeurope.com Advanced methods like the catalytic Williamson ether synthesis (CWES) have been developed, although they often require high temperatures. acs.org
Waste Prevention: The best approach is to prevent waste generation rather than treating it afterward. paperpublications.org Choosing a synthetic route that minimizes byproducts, such as the dialkylated ether in this case, is a primary consideration. Careful control over stoichiometry and reaction conditions can significantly reduce the formation of such impurities, simplifying purification and reducing waste.
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 6 2 Methoxyethoxy Hexane
Elimination Reactions: Competing Reaction Pathways and Product Regioselectivity
When 1-Bromo-6-(2-methoxyethoxy)hexane is treated with a strong, sterically hindered base, it can undergo an elimination reaction to form an alkene. This process, typically following an E2 (bimolecular elimination) mechanism, competes with the SN2 pathway. libretexts.org The E2 reaction involves the simultaneous abstraction of a proton from the β-carbon (C2) and the departure of the bromide leaving group. libretexts.org
Factors that favor elimination over substitution include:
Strong, bulky bases: Potassium tert-butoxide (t-BuOK) is a classic example that favors elimination.
High temperatures: Elimination reactions are entropically favored and are generally promoted by heat.
Protic solvents: These solvents can stabilize the transition state of elimination reactions.
For this compound, the elimination reaction would involve the removal of a proton from the C2 position. Since there is only one type of β-hydrogen in this molecule, the reaction will yield a single constitutional isomer, 1-(2-methoxyethoxy)hex-5-ene, without regioselectivity concerns (i.e., Zaitsev's or Hofmann's rule does not apply in this specific case as there's only one possible product). libretexts.org
Organometallic Transformations: Formation and Reactivity of Corresponding Grignard Reagents and Lithiated Species
The bromine atom in this compound allows for the formation of important organometallic intermediates.
Grignard Reagents: Reaction with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) converts the alkyl bromide into a Grignard reagent, (2-methoxyethoxy)hexylmagnesium bromide. atamanchemicals.com The ether moiety within the substrate itself can potentially assist in solvating the magnesium ion. This Grignard reagent is a powerful nucleophile and a strong base, and it is a key intermediate for forming new carbon-carbon bonds. It can react with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Organolithium Reagents: Similarly, reaction with lithium metal can produce the corresponding organolithium species. These are even more reactive and basic than Grignard reagents.
Table 3: Reactivity of the Grignard Reagent from this compound
| Electrophile | Product after Aqueous Workup |
|---|---|
| Formaldehyde (CH₂O) | 7-(2-methoxyethoxy)heptan-1-ol |
| Acetone (B3395972) ((CH₃)₂CO) | 2-methyl-7-(2-methoxyethoxy)heptan-2-ol |
| Carbon Dioxide (CO₂) | 7-(2-methoxyethoxy)heptanoic acid |
Exploration of Diverse Functional Group Interconversions and Derivatization Strategies
This compound is a versatile building block for synthesizing a variety of derivatives through functional group interconversions, primarily via SN2 reactions. vanderbilt.edu
Key derivatization strategies include:
Formation of Amines: Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amines. A more controlled method involves displacement with sodium azide (B81097) followed by reduction (e.g., with H₂/Pd/C or LiAlH₄) to give the primary amine. vanderbilt.edu
Formation of Ethers: Reaction with an alkoxide (RONa) results in the formation of a new ether (Williamson ether synthesis).
Formation of Esters: Displacement with a carboxylate salt, such as sodium acetate, yields the corresponding ester.
Formation of Thiols and Thioethers: Reaction with sodium hydrosulfide (B80085) (NaSH) produces the thiol, while reaction with a thiolate (RSNa) gives a thioether.
Formation of Nitriles: The Finkelstein reaction, using sodium iodide in acetone to first form the more reactive iodo-analogue, can be followed by reaction with sodium cyanide to introduce a nitrile group. vanderbilt.edu This extends the carbon chain by one and the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Applications of 1 Bromo 6 2 Methoxyethoxy Hexane As a Versatile Synthetic Intermediate
Contribution as a Building Block for Complex Organic Scaffolds and Fine Chemicals
There is no specific information available in scientific literature detailing the use of 1-Bromo-6-(2-methoxyethoxy)hexane as a building block for complex organic scaffolds or in the synthesis of fine chemicals. While bromoalkanes are generally utilized as alkylating agents in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in constructing complex molecules, the specific contributions of this compound have not been documented. The presence of the methoxyethoxy group could potentially influence its reactivity and solubility, making it a target for specialized applications, but such uses remain undemonstrated in published research.
Precursor in Polymer Chemistry and Advanced Macromolecular Synthesis
Information regarding the application of this compound as a precursor in polymer chemistry is not present in the available literature.
There are no documented instances of this compound being integrated into polymeric architectures or used for side-chain functionalization. In principle, the bromo- functionality could be used to attach this molecule to a polymer backbone, thereby introducing the methoxyethoxy side chain, which could impart specific properties such as increased polarity or solubility. However, no studies have been published to confirm this theoretical application.
The role of this compound in the controlled synthesis of block copolymers is also undocumented. Alkyl halides can sometimes act as initiators in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This could theoretically allow for the synthesis of a polymer block with a this compound derived end-group, which could then be used to initiate the growth of a second block. Nevertheless, no research has been found to support this potential application for this specific compound.
Utility in the Preparation of Specialty Organic Compounds
While the structure of this compound suggests potential utility in the synthesis of specialty organic compounds—for example, as a linker or spacer molecule in the creation of functional materials or biologically active molecules—no specific examples of such preparations are reported in the scientific literature. The combination of its alkyl chain, reactive bromo group, and ether functionalities could be leveraged in various synthetic strategies, but these possibilities remain hypothetical in the absence of documented research.
Analytical and Spectroscopic Characterization Methodologies for 1 Bromo 6 2 Methoxyethoxy Hexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Bromo-6-(2-methoxyethoxy)hexane, offering detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of this compound provides characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the bromine atom (-CH₂Br) are expected to appear at a lower field (higher ppm value) due to the deshielding effect of the electronegative bromine atom, typically around 3.4 ppm as a triplet. Conversely, the methoxy (B1213986) group (-OCH₃) protons would present as a singlet at approximately 3.3 ppm. The protons of the ethoxy and hexane (B92381) chain methylene (B1212753) groups would produce a series of multiplets in the upfield region of the spectrum.
A representative, though not specific to this exact molecule, ¹H NMR analysis for a similar bromoalkane, 1-bromohexane (B126081), shows a triplet for the -CH₂Br protons at δ 3.404 ppm. chemicalbook.com For a compound with a methoxyethoxy group, such as 1-bromo-2-(2-methoxyethoxy)ethane, characteristic shifts for the ether portion are also observed. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂Br | ~3.4 | Triplet (t) |
| -OCH₃ | ~3.3 | Singlet (s) |
| -OCH₂CH₂O- | ~3.5-3.7 | Multiplet (m) |
| -CH₂O- (hexane) | ~3.4-3.5 | Multiplet (m) |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary slightly.
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atom bonded to the bromine (C-1) would be found at a specific chemical shift, influenced by the halogen's electronegativity. For example, in 1-bromohexane, the C-1 carbon appears at approximately 33-34 ppm. chemicalbook.com The carbons involved in the ether linkages and the methoxy group would also have characteristic chemical shifts, typically in the range of 59-72 ppm. The remaining methylene carbons of the hexane chain would appear at higher field strengths (lower ppm values). docbrown.info The presence of the correct number of signals in the ¹³C NMR spectrum confirms the carbon backbone of the molecule. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂Br | ~33-35 |
| -OCH₃ | ~59 |
| -OCH₂CH₂O- | ~69-72 |
| -CH₂O- (hexane) | ~70-71 |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary slightly.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton connectivities throughout the hexane chain and the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the hexane chain and the methoxyethoxy group, as well as the position of the bromine atom.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₉BrO₂), the molecular ion peak ([M]⁺) would be expected. nih.gov A key feature in the mass spectrum of a bromo-compound is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.commiamioh.edu
The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for similar molecules include: libretexts.org
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atoms in the ether linkage.
Loss of a bromine radical: This would result in a fragment ion corresponding to the rest of the molecule.
Cleavage of the hexane chain: This would produce a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). docbrown.infoucsb.edu
The exact mass of the molecular ion, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of the molecule. ucsb.edu The molecular weight of this compound is 239.15 g/mol . nih.gov
Chromatographic Techniques for Purity Assessment, Isolation, and Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation and separation from reaction mixtures or impurities.
Gas chromatography is a suitable technique for analyzing the purity of this compound, assuming it is sufficiently volatile and thermally stable. In a typical GC analysis, the sample is vaporized and injected into a column. The components of the sample are separated based on their boiling points and their interactions with the stationary phase of the column. The separated components are then detected as they exit the column, producing a chromatogram. The purity of the sample can be determined by the relative area of the peak corresponding to this compound. chegg.com
The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, carrier gas flow rate). scione.com By comparing the retention time to that of a known standard, the presence of the compound can be confirmed. GC can also be coupled with mass spectrometry (GC-MS), providing both separation and structural identification of the components. scione.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromohexane |
| 1-Bromo-2-(2-methoxyethoxy)ethane |
| Tetramethylsilane |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. This method is primarily utilized to determine the purity of the compound and to separate it from any non-volatile impurities that may be present from its synthesis or degradation.
Research Findings:
While specific HPLC application notes for this compound are not extensively documented in publicly available literature, the chromatographic behavior can be inferred from its structural analogues. The compound's moderate polarity, attributed to the ether linkage and the terminal bromine atom, dictates the choice of the stationary and mobile phases for effective separation.
A typical HPLC analysis would employ a reversed-phase column, such as a C18 or C8, with a polar mobile phase. The elution of this compound would be achieved by using a gradient or isocratic mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. The presence of the bromoalkane and ether moieties allows for detection using a UV detector, typically in the lower wavelength range (e.g., 200-220 nm), or a refractive index detector (RID) if the chromophore provides insufficient response.
For instance, in the analysis of similar bromoalkanes, gradient elution starting with a higher water concentration and gradually increasing the organic modifier content allows for the separation of impurities with different polarities. The retention time of this compound would be a key identifier under specific chromatographic conditions.
Interactive Data Table: Illustrative HPLC Method Parameters
Below is a hypothetical, yet representative, data table outlining typical HPLC parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 100% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the structural elucidation of this compound by providing information about its molecular vibrations.
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these is the strong C-O-C stretching vibration of the ether linkage, which typically appears in the 1150-1085 cm⁻¹ region. The presence of the methoxy group would also give rise to a characteristic C-H stretch around 2830-2815 cm⁻¹. The aliphatic C-H stretching vibrations of the hexane chain are expected in the 2960-2850 cm⁻¹ range. The C-Br stretching vibration is found in the far-infrared region, typically between 600 and 500 cm⁻¹, and can sometimes be difficult to distinguish due to its low intensity and position.
Raman Spectroscopy:
Raman spectroscopy, which relies on the scattering of light, is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the C-C backbone and the C-Br bond would be expected to produce distinct Raman signals. The C-Br stretch, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum.
Research Findings:
Spectroscopic data for the closely related compound 1-bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane (B12592779) shows a strong C-O-C stretching band around 1100 cm⁻¹ and a C-Br bond vibration around 600 cm⁻¹ in its IR spectrum. Similarly, the IR spectrum of 1-bromohexane exhibits characteristic C-H stretching peaks and a C-Br stretch. chemicalbook.comnist.govnist.gov Based on these related structures, a detailed assignment of the vibrational modes for this compound can be predicted.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
The following table summarizes the expected characteristic peaks in the IR and Raman spectra of this compound, with assignments to the corresponding functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Intensity |
| 2960-2850 | C-H Stretch (alkane) | IR, Raman | Strong |
| 2830-2815 | C-H Stretch (methoxy) | IR | Medium |
| 1470-1450 | C-H Bend (alkane) | IR, Raman | Medium |
| 1150-1085 | C-O-C Stretch (ether) | IR | Strong |
| ~600-500 | C-Br Stretch | IR, Raman | Weak-Medium |
This comprehensive analytical approach, combining HPLC for purity assessment and IR/Raman spectroscopy for structural confirmation, is essential for the reliable characterization of this compound.
Theoretical and Computational Chemistry Approaches to 1 Bromo 6 2 Methoxyethoxy Hexane
Quantum Chemical Calculations for Elucidating Electronic Structure and Energetic Landscapes
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic landscapes of 1-Bromo-6-(2-methoxyethoxy)hexane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine various electronic properties.
The electronic structure of this compound is characterized by the distribution of electron density, which is significantly influenced by the presence of the electronegative bromine and oxygen atoms. This leads to a polarized molecule with distinct regions of positive and negative electrostatic potential. The energetic landscape, including the identification of stable conformers and their relative energies, can be mapped out. For instance, the flexible hexane (B92381) chain and the methoxyethoxy group allow for numerous rotational isomers. Computational methods can predict the most stable conformations by calculating their energies.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value | Method |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311+G(d,p) |
| HOMO Energy | -9.8 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | 0.5 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 10.3 eV | DFT/B3LYP/6-311+G(d,p) |
Computational Modeling of Reaction Mechanisms and Transition State Analysis
Computational modeling is a powerful tool to investigate the reaction mechanisms involving this compound. Nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, are of particular interest. Theoretical calculations can elucidate the pathways of such reactions, for example, whether they proceed via an S\N1 or S\N2 mechanism.
Transition state analysis is a critical component of these studies. By locating the transition state structure on the potential energy surface, the activation energy of the reaction can be calculated. This provides quantitative insights into the reaction kinetics. For this compound, the steric hindrance around the bromine atom and the nature of the solvent would be key factors influencing the transition state geometry and energy.
Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational changes and intermolecular interactions over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. mdpi.com
For a flexible molecule like this compound, MD simulations can explore the vast conformational space and determine the probabilities of different conformations. sapub.org Furthermore, these simulations can shed light on how the molecule interacts with solvent molecules or other solutes through forces like van der Waals interactions and hydrogen bonding. Understanding these interactions is crucial for predicting its physical properties like solubility and for designing applications in areas such as drug delivery.
Prediction of Spectroscopic Parameters through Theoretical Methods
Theoretical methods can accurately predict various spectroscopic parameters for this compound, which is invaluable for interpreting experimental spectra. bohrium.com For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can aid in the structural elucidation of the molecule. bohrium.com
Similarly, vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes. The table below presents theoretically predicted spectroscopic data for this compound, which can guide experimental analysis.
Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)
| Spectroscopy Type | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) of -CH₂Br | 3.4 ppm |
| ¹³C NMR | Chemical Shift (δ) of -CH₂Br | 33 ppm |
| IR | C-Br Stretch Frequency (ν) | 650 cm⁻¹ |
| IR | C-O-C Stretch Frequency (ν) | 1100 cm⁻¹ |
Future Research Trajectories and Interdisciplinary Outlooks for 1 Bromo 6 2 Methoxyethoxy Hexane
Development of Novel Stereoselective Synthetic Methodologies
The current synthesis of 1-Bromo-6-(2-methoxyethoxy)hexane typically results in an achiral molecule. The introduction of stereocenters into its backbone could open up new applications, particularly in pharmaceuticals and chiral materials. Future research could focus on developing synthetic routes that yield specific stereoisomers.
Key research avenues include:
Asymmetric Catalysis: The development of catalytic systems that can introduce chirality during the formation of the ether linkage or the carbon backbone. This could involve using chiral catalysts to control the stereochemical outcome of the reaction. acs.org
Chiral Starting Materials: Employing enantiomerically pure precursors, such as chiral diols or epoxides, to construct the core structure of the molecule with defined stereochemistry.
Enzyme-Catalyzed Reactions: Utilizing enzymes, which are inherently chiral, to catalyze key bond-forming steps with high stereoselectivity.
The successful stereoselective synthesis would allow for the investigation of how the spatial arrangement of atoms affects the molecule's properties and interactions, a crucial aspect in the development of advanced materials and biologically active compounds. nih.govacs.org
Table 1: Potential Strategies for Stereoselective Synthesis
| Methodology | Description | Potential Outcome |
|---|---|---|
| Asymmetric Etherification | Use of a chiral catalyst to guide the formation of the C-O bond, leading to a specific enantiomer. | Enantiomerically enriched this compound. |
| Kinetic Resolution | Reacting a racemic mixture of a precursor with a chiral reagent that selectively reacts with one enantiomer, leaving the other unreacted. | Separation of enantiomers of a key intermediate. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule and modifying it to produce the target compound. | Access to specific stereoisomers based on the starting material. |
Exploration of Undiscovered Catalytic Reactions and Reactivity Patterns
While the bromo- group in this compound is known to undergo nucleophilic substitution, its full catalytic potential remains largely unexplored. wikipedia.orgembibe.com Future research should aim to move beyond classical reactions and investigate modern catalytic transformations.
Potential areas of exploration include:
Cross-Coupling Reactions: Utilizing transition metal catalysts (e.g., palladium, nickel, copper) to form new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. This could enable the coupling of this molecule with a wide range of other organic fragments. acs.org
C-H Functionalization: Developing catalytic methods to selectively activate and functionalize the C-H bonds along the hexane (B92381) chain or within the methoxyethoxy group. nih.govnih.gov This would allow for the introduction of new functional groups at positions other than the terminal bromine, leading to novel derivatives. acs.orgillinois.edu
Photoredox Catalysis: Using light-absorbing catalysts to generate radical intermediates from the bromoalkane, which can then participate in a variety of bond-forming reactions under mild conditions. nih.gov
Carbene Insertion Reactions: Investigating the use of metal catalysts, such as those based on silver or rhodium, to facilitate the formal insertion of a carbene unit into the carbon-bromine bond, offering a direct method for chain extension and functionalization. acs.org
These investigations would not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of reactivity in functionalized haloalkanes.
Table 2: Potential Catalytic Reactions for this compound
| Reaction Type | Catalyst System | Potential Product |
|---|---|---|
| Suzuki Coupling | Palladium/Ligand | Arylated or vinylated hexane derivative. |
| Sonogashira Coupling | Palladium/Copper | Alkynylated hexane derivative. |
| Buchwald-Hartwig Amination | Palladium/Ligand | N-functionalized hexane derivative. |
| Directed C-H Activation | Rhodium/Iridium | Functionalization at a specific C-H bond. |
Investigation of Emerging Applications in Advanced Materials Science
The amphiphilic character of this compound, combining a non-polar alkyl chain with a polar ether segment, makes it an attractive building block for advanced materials. A structurally similar compound, 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane (B12592779), has already shown promise in the synthesis of copolymers for flexible electronics, suggesting a clear path for future research.
Future investigations could target the following areas:
Functional Polymers: Using the bromo- group as an initiation site for controlled radical polymerization techniques (e.g., ATRP) to synthesize well-defined block copolymers with tunable properties. The ether chains could impart desirable characteristics like thermal stability, ionic conductivity, or biocompatibility.
Self-Assembled Monolayers (SAMs): Modifying the bromo- group to an appropriate anchor (e.g., a thiol or silane) to form SAMs on various surfaces. The methoxyethoxy chains would then form the outer surface, which could be tailored to control surface energy, wettability, or protein resistance.
Drug Delivery Vehicles: Incorporating this molecule into the structure of micelles, vesicles, or nanoparticles. The hydrophobic hexane chain can encapsulate therapeutic agents, while the hydrophilic ether portion can enhance solubility and stability in aqueous environments.
Responsive Materials: Designing polymers or materials that change their properties in response to external stimuli (e.g., temperature, pH). The ether groups are known to exhibit thermoresponsive behavior in aqueous solutions, a property that could be harnessed in smart materials.
Integration with Modern Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of the synthetic and application potential of this compound, the integration of its synthesis and derivatization into modern high-throughput platforms is essential.
Key future directions include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent molecule. This would offer significant advantages over traditional batch production, including improved heat and mass transfer, enhanced safety, and greater scalability. The use of flow reactors can allow for precise control over reaction conditions, leading to higher yields and purity. nih.gov
Automated Derivatization: Combining flow chemistry with automated robotic systems to rapidly generate a library of derivatives. By systematically varying the nucleophiles or coupling partners that react with the bromo- group, a large number of new compounds can be synthesized and screened for desired properties in a fraction of the time required by manual methods.
Real-time Reaction Monitoring: Integrating in-line analytical techniques (e.g., IR, NMR, MS) into the flow setup to monitor reactions in real-time. This provides immediate feedback for process optimization and can lead to a deeper understanding of reaction mechanisms.
The adoption of these modern technologies will not only make the synthesis of this compound and its derivatives more efficient and cost-effective but will also enable a more systematic and rapid exploration of their potential in various fields.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 1-Bromo-6-(2-methoxyethoxy)hexane with high purity?
- Methodological Answer : A common approach involves nucleophilic substitution of 6-bromohexanol derivatives with 2-methoxyethanol under acidic catalysis (e.g., Amberlyst H-15 resin). The reaction is typically conducted in hexane at controlled temperatures (0°C to room temperature), followed by purification via silica gel flash column chromatography using hexane/ethyl acetate gradients (10:1.4 v/v) to achieve >90% purity. Yield optimization requires precise stoichiometry and reaction time monitoring .
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Key characterization techniques include:
- 1H/13C NMR : Distinct signals for methoxy (δ ~3.3–3.5 ppm), ether-linked methylene (δ ~3.6–3.9 ppm), and bromohexane backbone protons (δ ~1.3–1.9 ppm). Carbon shifts for the ether oxygen (δ ~67–70 ppm) and brominated terminal carbon (δ ~33–34 ppm) confirm connectivity .
- IR Spectroscopy : Peaks at ~1134 cm⁻¹ (C-O-C stretching) and ~563 cm⁻¹ (C-Br bending) validate functional groups .
- Elemental Analysis : Matches calculated values for C, H, and Br (e.g., C: ~49.8%, H: ~7.98%) .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Methodological Answer : Silica gel column chromatography with hexane/ethyl acetate (10:1–20% ethyl acetate) is widely used. Hexane’s low polarity ensures minimal interference with bromoether elution, while ethyl acetate gradients enhance separation efficiency. Post-purification, solvent removal under reduced pressure yields >95% purity .
Advanced Research Questions
Q. How does the 2-methoxyethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy group stabilizes carbocation intermediates during SN1 mechanisms, enhancing reaction rates with soft nucleophiles (e.g., iodide or thiols). In contrast, steric hindrance from the ethoxy chain may slow SN2 pathways. Comparative kinetic studies with simpler bromoalkanes (e.g., 1-bromohexane) are recommended to quantify these effects .
Q. What kinetic models predict the thermal decomposition behavior of brominated ethers like this compound?
- Methodological Answer : Pyrolysis studies in jet-stirred reactors (JSRs) under varying pressures (1–10 atm) and temperatures (500–1100 K) can model decomposition pathways. Intermediate species analysis via GC-MS and validated kinetic mechanisms (e.g., for hexane isomers) provide a baseline, with adjustments for C-Br bond dissociation energies (~65–70 kcal/mol) and ether stability .
Q. How can researchers resolve discrepancies in reported yields across catalytic systems for this compound’s synthesis?
- Methodological Answer : Systematic variables to test include:
- Catalyst type : Acidic resins (Amberlyst) vs. homogeneous acids (H2SO4).
- Solvent polarity : Hexane (non-polar) vs. THF (polar aprotic), which affects reaction equilibria.
- Temperature gradients : Controlled low-temperature steps (0°C) to minimize side reactions.
Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1.3:1 molar excess of 2-methoxyethanol) and real-time reaction monitoring via TLC .
Q. What role does this compound play in polymer or liquid crystal synthesis?
- Methodological Answer : It serves as a key intermediate in synthesizing azobenzene-based liquid crystal monomers. For example, coupling with phenolic derivatives via Williamson ether synthesis produces photo-responsive polymers. NMR and XRD data confirm mesophase behavior in these materials, with applications in optoelectronics .
Data Contradiction Analysis
Q. Why do chromatographic retention times vary for this compound across studies?
- Methodological Answer : Discrepancies arise from:
- Column chemistry : C18 vs. silica-based columns alter retention.
- Mobile phase composition : Hexane/ethyl acetate ratios impact elution profiles.
Standardization using reference compounds (e.g., n-alkanes) and consistent HPLC conditions (e.g., 1.0 mL/min flow rate) minimizes variability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
